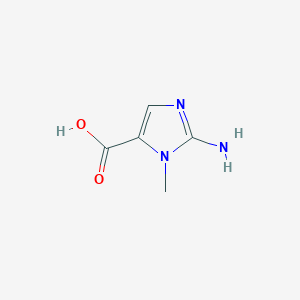

2-amino-1-methyl-1H-imidazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-3(4(9)10)2-7-5(8)6/h2H,1H3,(H2,6,7)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPJVZYHORSGOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Amino 1 Methyl 1h Imidazole 5 Carboxylic Acid and Its Analogs

General Principles of Imidazole (B134444) Ring Construction

The synthesis of the imidazole core is a well-established area of heterocyclic chemistry, with numerous methods developed to achieve this aromatic five-membered ring. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Condensation Reactions for Imidazole Core Formation (e.g., Radziszewski Reaction)

One of the earliest and most fundamental methods for imidazole synthesis is the Radziszewski reaction. This multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and two equivalents of ammonia (B1221849) or a primary amine. researchgate.netorganic-chemistry.orgresearchgate.net The use of a primary amine in place of one equivalent of ammonia allows for the synthesis of N-substituted imidazoles. researchgate.netorganic-chemistry.org

The reaction is thought to proceed in two main stages. First, the 1,2-dicarbonyl compound condenses with ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde, followed by oxidation (often spontaneous or aided by an oxidant) to form the aromatic imidazole ring. researchgate.netorganic-chemistry.org While the exact mechanism is not certain, this method remains commercially significant for producing various imidazoles. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Nitrogen Source | Catalyst/Conditions | Product Type |

| 1,2-Dicarbonyl | Aldehyde | Ammonia | Ethanol, Heat | Tri-substituted Imidazole |

| Benzil | Substituted Benzaldehyde | Ammonium (B1175870) Acetate (B1210297) | p-Toluenesulfonic acid (PTSA), Ethanol, 80°C | 2,4,5-Trisubstituted Imidazole |

| Benzil | Aldehyde | Ammonium Acetate & Aniline | PTSA, Ethanol | 1,2,4,5-Tetrasubstituted Imidazole |

This table summarizes typical components in Radziszewski and related condensation reactions for imidazole synthesis. nih.gov

Heterocyclization Strategies via Reductive Cyclization

Reductive cyclization is a powerful strategy for forming heterocyclic rings, including imidazoles and their fused analogs like benzimidazoles. This approach typically involves the chemical or electrochemical reduction of a functional group, most commonly a nitro group, to an amine, which then undergoes an intramolecular or intermolecular cyclization. rsc.orgnih.govresearchgate.net

A common pathway involves the reductive cyclization of ortho-nitroanilines or related nitroarenes. rsc.orgnih.gov For instance, the electrosynthesis of fused benzimidazoles can proceed through a tandem process involving the reduction of a nitro group, followed by C(sp³)–H amination and condensation. rsc.org Similarly, chemical reductants like sodium dithionite (B78146) (Na₂S₂O₄) can be used to reduce an ortho-nitroarylamine in the presence of an aldehyde, leading to the one-pot formation of N-1- and C-2-substituted benzimidazoles. researchgate.net The mechanism involves reduction of the nitro group to an amino group, which then condenses with the aldehyde to form a Schiff base that subsequently cyclizes. researchgate.net

This strategy is particularly useful for creating fused imidazole systems and demonstrates high functional group tolerance. rsc.org

Multicomponent Reactions and One-Pot Synthetic Protocols for Imidazoles

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.govwjpsonline.com The synthesis of imidazoles is particularly well-suited to MCRs, offering a rapid and diversity-oriented approach to highly substituted derivatives. The Radziszewski synthesis is a classic example of a three-component reaction. researchgate.netresearchgate.net

Modern variations have expanded the scope and utility of MCRs for imidazole synthesis. Four-component reactions, for instance, can produce 1,2,4,5-tetrasubstituted imidazoles by combining a 1,2-diketone, an aldehyde, a primary amine, and a nitrogen source like ammonium acetate. nih.govresearchgate.net These one-pot protocols are valued for their operational simplicity, atom economy, and ability to quickly generate libraries of compounds for biological screening. nih.govresearchgate.net Catalysts such as p-toluenesulfonic acid, nih.gov erbium triflate, and various Brønsted acids rsc.org can be employed to facilitate these reactions under mild conditions.

| Number of Components | Typical Reactants | Product |

| Three | 1,2-Diketone, Aldehyde, Ammonium Acetate | 2,4,5-Trisubstituted Imidazole |

| Four | 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazole |

| Three | Vinyl Azide, Aromatic Aldehyde, Aromatic Amine | 1,2,5-Trisubstituted Imidazole |

This table illustrates the versatility of multicomponent reactions in generating diverse imidazole scaffolds. nih.govrsc.org

Bond-Forming Disconnections in Imidazole Synthesis (e.g., C2-N3 with N1-C4-C5)

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, commercially available precursors. For the imidazole ring, several bond disconnection strategies are possible. A recently explored and synthetically valuable approach involves disconnecting the ring into a C2–N3 fragment and an N1–C4–C5 unit. rsc.org

This strategy is exemplified by the reaction of a C2–N3 precursor, such as a benzimidate or cyanamide (B42294), with an N1–C4–C5 precursor, like a 2H-azirine. rsc.org For example, 2H-azirines, which can be generated in situ from vinyl azides, react with cyanamide to form 2-aminoimidazoles. rsc.org In this reaction, the cyanamide provides the N1-C2-N3 fragment (after tautomerization and rearrangement), while the 2H-azirine provides the C4-C5 backbone. More directly, reacting benzimidates (C2-N3 unit) with 2H-azirines (N1-C4-C5 unit) in the presence of a Lewis acid like zinc(II) chloride yields trisubstituted NH-imidazoles. rsc.org This disconnection approach allows for a modular and convergent synthesis of the imidazole core.

Targeted Synthesis of 2-amino-1-methyl-1H-imidazole-5-carboxylic acid and its Esters

The synthesis of the specific target molecule, 2-amino-1-methyl-1H-imidazole-5-carboxylic acid, requires a regiocontrolled strategy that precisely places the amino, methyl, and carboxylic acid groups at the C2, N1, and C5 positions, respectively.

Synthesis from N-formyl Sarcosine (B1681465) Derivatives

A logical retrosynthetic approach to 2-amino-1-methyl-1H-imidazole-5-carboxylic acid points to precursors derived from sarcosine (N-methylglycine). While a specific named reaction for the direct conversion of N-formyl sarcosine to the target imidazole is not widely documented, a plausible synthetic pathway can be constructed based on established principles of amino acid chemistry and heterocycle formation. Sarcosine provides the N1-methyl and C5-H backbone of the target molecule.

A hypothetical, yet chemically sound, synthesis would begin with N-formyl sarcosine. The formyl group serves as a protecting group for the secondary amine. The synthesis could proceed as follows:

Activation of the Carboxyl Group: The carboxylic acid of N-formyl sarcosine would first be activated, for example, by converting it to an ester (e.g., methyl or ethyl ester) or an amide. This increases the acidity of the α-proton.

Introduction of the C4-Carbon and Amino Group Precursor: The activated sarcosine derivative could then be reacted with a reagent that introduces the C4 carbon and a precursor to the 2-amino group. A common strategy for building the imidazole ring involves the cyclization of an N-acyl-α-amino nitrile. Therefore, the sarcosine derivative could be elaborated into an N-acyl-α-aminonitrile intermediate.

Guanidinylation: To form the 2-aminoimidazole moiety, a guanidinyl group must be introduced. This could potentially be achieved by reacting an activated sarcosine derivative with a guanidinylating agent to form an N-guanidino-sarcosine intermediate.

Cyclization and Dehydration: The crucial step is the cyclization of the guanidino intermediate. This intramolecular condensation, likely promoted by acid or base, would form a cyclic precursor which, upon dehydration, would yield the aromatic 2-amino-1-methyl-1H-imidazole ring system. The ester group at the C5 position can then be hydrolyzed to the final carboxylic acid.

This proposed pathway draws parallels with the biosynthesis and chemical synthesis of creatine (B1669601) and its analogs, where amino acids serve as the foundational building blocks for guanidino-containing compounds. youtube.com The cyclization of creatine to creatinine, an intramolecular cyclization and dehydration process, provides a biochemical precedent for the feasibility of such a ring-closing reaction.

Hydrolysis of Carboxylic Acid Esters for Acid Generation

The final step in many synthetic routes to 2-amino-1-methyl-1H-imidazole-5-carboxylic acid involves the de-esterification of a corresponding carboxylic acid ester, such as a methyl or ethyl ester. This hydrolysis is a fundamental transformation in organic synthesis, converting the ester functionality into the desired carboxylic acid.

Alkaline hydrolysis is a commonly employed method for this transformation. researchgate.net This process typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often under reflux conditions. researchgate.net For substrates sensitive to strong bases, milder conditions using lithium hydroxide (LiOH) in a mixture of solvents like tetrahydrofuran (B95107) (THF) or dioxane and water can be effective, often proceeding to completion at room temperature within a few hours. researchgate.net The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid. researchgate.net

For instance, the synthesis of various 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid derivatives has been achieved through the hydrolysis of their corresponding ethyl esters. nih.govnih.gov Similarly, the synthesis of the side chain for marine natural products like Lyngbyabellin has involved the final step of hydrolyzing an ethyl ester under basic conditions to furnish the required carboxylic acid. mdpi.com These examples highlight the reliability of ester hydrolysis as a method for generating the carboxylic acid group on complex heterocyclic scaffolds.

The choice of base and reaction conditions can be tailored to the specific substrate to avoid unwanted side reactions. The progress of the hydrolysis is typically monitored using techniques like thin-layer chromatography (TLC) until the starting ester is fully consumed. researchgate.net

Table 1: General Conditions for Alkaline Hydrolysis of Esters

| Reagent | Solvent | Temperature | Typical Duration | Reference |

|---|---|---|---|---|

| NaOH or KOH | Water/Alcohol | Reflux | Several hours | researchgate.net |

| LiOH | THF/Water or Dioxane/Water | Room Temperature | 1-3 hours | researchgate.net |

Regioselective Functionalization and Derivatization Techniques

Achieving the desired substitution pattern on the imidazole ring is crucial for synthesizing 2-amino-1-methyl-1H-imidazole-5-carboxylic acid and its analogs. Regioselective functionalization techniques allow for the precise introduction of functional groups at specific positions of the heterocyclic core.

Carboxylation via Organometallic Approaches (e.g., Lithiation and CO2 Quenching)

Organometallic chemistry provides powerful tools for the regioselective C-H functionalization of heterocyclic compounds. One such method is directed ortho-metalation, which involves the deprotonation of a carbon atom adjacent to a directing group using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting organometallic intermediate can then be "quenched" with an electrophile, such as carbon dioxide (CO2), to introduce a carboxylic acid group.

In the context of imidazole synthesis, this approach has been used to introduce substituents at specific positions. For example, a synthetic route to 2-nitroimidazole (B3424786) involved the treatment of N-trityl imidazole with n-butyl lithium to generate a 2-lithio intermediate. nih.gov Quenching this intermediate with n-propyl nitrate (B79036) followed by acidic hydrolysis furnished 2-nitroimidazole. nih.gov While this example illustrates functionalization at the C2 position, the same principle can be applied to achieve carboxylation at the C5 position, provided a suitable directing group is present on the imidazole ring. The N-methyl group in the target compound can influence the regioselectivity of lithiation. The subsequent introduction of CO2 gas or solid dry ice into the reaction mixture would lead to the formation of the lithium carboxylate, which upon acidic workup, yields the desired 5-carboxylic acid derivative.

Introduction of Diverse Substituents on the Imidazole Scaffold

The versatility of the imidazole scaffold in medicinal chemistry stems from the ability to introduce a wide array of substituents at various positions on the ring. nih.govbiomedpharmajournal.org These modifications are essential for tuning the biological activity and physicochemical properties of the molecule.

Modern synthetic methods offer numerous ways to construct substituted imidazoles. For instance, palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates provide a rapid route to 2-aminoimidazole products bearing different aryl groups at the C4 or C5 positions. nih.govnih.gov This method is powerful as it constructs both a C-N and a C-C bond in a single step. nih.govnih.gov

Multicomponent reactions are another efficient strategy for generating highly substituted imidazoles. nih.govresearchgate.net These reactions combine three or more starting materials in a single pot to form complex products, often with high atom economy. For example, the four-component condensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate can yield 1,2,4,5-tetrasubstituted imidazoles. nih.govias.ac.in By varying each of these components, a diverse library of imidazole derivatives can be synthesized.

Formation of Nitroimidazole Derivatives as Synthetic Intermediates

Nitroimidazoles are highly valuable synthetic intermediates in the preparation of various imidazole-based compounds, including aminoimidazoles. nih.govwikipedia.org The nitro group is a versatile functional group that can be transformed into other functionalities, most notably an amino group, through reduction.

The synthesis of 2-amino-1-methyl-1H-imidazole-5-carboxylic acid can be envisioned via a pathway involving a nitroimidazole intermediate. A key precursor, ethyl 1-methyl-2-nitroimidazole-5-carboxylate, can be synthesized, and its subsequent hydrolysis would yield 1-methyl-2-nitroimidazole-5-carboxylic acid. nih.gov The nitro group at the C2 position can then be reduced to an amino group using standard reducing agents (e.g., tin(II) chloride, catalytic hydrogenation with palladium on carbon), yielding the target molecule.

The synthesis of nitroimidazoles themselves can be achieved through several methods. Direct nitration of an imidazole ring with a mixture of nitric and sulfuric acid typically yields the 5-nitro derivative. wikipedia.org Alternatively, 2-nitroimidazoles can be prepared from 2-aminoimidazoles via diazotization followed by treatment with a nitrite (B80452) source. nih.gov 5-Nitroimidazoles are particularly important in medicinal chemistry, forming the core of many antimicrobial drugs. jocpr.comresearchgate.netjocpr.comjocpr.com

Table 2: Synthetic Pathways Involving Nitroimidazole Intermediates

| Starting Material | Key Intermediate | Transformation | Final Product Type | Reference |

|---|---|---|---|---|

| 2-Aminoimidazole | 2-Nitroimidazole | Diazotization, Nitration | 2-Nitroimidazole Derivatives | nih.gov |

| Imidazole | 5-Nitroimidazole | Nitration (HNO3/H2SO4) | 5-Nitroimidazole Derivatives | wikipedia.org |

| Ethyl 1-methyl-2-nitroimidazole-5-carboxylate | 1-Methyl-2-nitroimidazole-5-carboxylic acid | Hydrolysis, Reduction of NO2 | 2-Amino-1-methyl-1H-imidazole-5-carboxylic acid | nih.gov |

Catalytic and Solvent-Free Synthetic Protocols for Imidazole Derivatives

In line with the principles of green chemistry, significant efforts have been directed towards developing catalytic and solvent-free methods for the synthesis of imidazole derivatives. These approaches offer advantages such as reduced waste, easier purification, lower costs, and milder reaction conditions. asianpubs.orgresearchgate.net

Solvent-free reactions, often facilitated by microwave irradiation or simple heating, can dramatically reduce reaction times and improve yields. biomedpharmajournal.orgresearchgate.net For example, the four-component synthesis of tetrasubstituted imidazoles has been efficiently catalyzed by antimony trichloride (B1173362) absorbed on silica (B1680970) gel under solvent-free conditions. ias.ac.in This heterogeneous catalyst can be easily recovered and reused. Another approach involves the one-pot synthesis of imidazole derivatives by heating a mixture of a diamine, an aldehyde, and ammonium acetate at 70°C without any solvent, resulting in high yields. asianpubs.org

Metal-Catalyzed Imidazole Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including imidazoles. nih.govnih.gov These methods often allow for the construction of the imidazole ring with high efficiency and control over substitution patterns.

Palladium-catalyzed reactions are particularly prominent in this area. A notable example is the synthesis of substituted 2-aminoimidazoles through the palladium-catalyzed carboamination of N-propargyl guanidines. nih.govnih.gov This reaction involves the oxidative addition of an aryl triflate to a palladium(0) catalyst, followed by coordination to the alkyne, nucleophilic attack by the guanidine (B92328), and reductive elimination to form the product. nih.gov This strategy facilitates the rapid assembly of 2-aminoimidazole cores with diverse aryl substituents. nih.govnih.gov

Copper-catalyzed reactions have also been employed for N-arylation of the imidazole ring, using reagents like iodobenzene (B50100) in the presence of a copper(I) iodide (CuI) catalyst. nih.gov Furthermore, gold catalysts have been used for the cyclization of propargyl ureas to form related imidazolidinone structures. mdpi.com The development of novel catalytic systems continues to expand the toolkit for synthesizing complex imidazole derivatives under mild and efficient conditions. rsc.org

Deep Eutectic Solvents in Imidazole Chemical Transformations

Deep Eutectic Solvents (DESs) have emerged as a significant class of green solvents in organic synthesis, offering a sustainable alternative to conventional volatile organic compounds (VOCs) and traditional ionic liquids. mdpi.comresearchgate.net A DES is a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. mdpi.commdpi.comscielo.br Their growing application in the synthesis of N-heterocyclic compounds, including imidazoles, is attributed to their desirable properties such as low toxicity, non-flammability, biodegradability, chemical stability, and potential for recyclability. mdpi.comresearchgate.net

In the context of imidazole synthesis, DESs often play a dual role, acting not only as an eco-friendly reaction medium but also as a catalyst. mdpi.comresearchgate.net The extensive hydrogen-bond network within the DES can interact with reactants and reaction intermediates, thereby facilitating the chemical transformation. mdpi.com This catalytic function, combined with their green credentials, makes DESs an attractive medium for developing sustainable synthetic methodologies for imidazole derivatives. researchgate.net

Research has demonstrated the successful application of DESs in various imidazole-forming reactions, often leading to improved reaction efficiency, shorter reaction times, and simpler work-up procedures. For instance, a high-yield, one-pot synthesis of 2-aminoimidazoles has been achieved through the heterocyclodehydration of α-chloroketones and guanidine derivatives in DESs. mdpi.comnih.gov The use of choline (B1196258) chloride-based DESs, with either urea (B33335) or glycerol (B35011) as the HBD, was particularly effective, reducing reaction times from 10-12 hours in conventional solvents to just 4-6 hours. mdpi.comnih.gov Furthermore, the choline chloride-urea DES allowed for the direct isolation of the product by simple filtration and enabled the recycling of the solvent system without a significant loss in catalytic performance. mdpi.comresearchgate.net

The versatility of DESs in imidazole synthesis is further highlighted by their use in multicomponent reactions. A novel ternary DES composed of dimethyl urea, tin(II) chloride, and hydrochloric acid has been employed as a recyclable catalyst and solvent for the one-pot synthesis of various tri- and tetra-substituted imidazoles. researchgate.net This method resulted in good to excellent yields under mild conditions. researchgate.net Similarly, a protocatechuic acid-based DES has been used as an efficient catalyst for the four-component condensation reaction to produce 1,2,4,5-tetrasubstituted imidazoles, achieving high yields in very short reaction times. rsc.org

The table below summarizes selected research findings on the application of DESs in the synthesis of various imidazole analogs.

| DES Components (HBA:HBD) | Imidazole Product | Reaction Type | Key Findings |

| Choline Chloride : Urea | 2-Aminoimidazoles | Heterocyclodehydration | Reaction time reduced to 4-6 hours; DES is recyclable. mdpi.comnih.gov |

| Choline Chloride : Glycerol | 2-Aminoimidazoles | Heterocyclodehydration | Effective in reducing reaction time compared to volatile organic solvents. mdpi.com |

| Dimethyl urea : SnCl₂ : HCl | Tri- and Tetra-substituted Imidazoles | One-pot, multicomponent synthesis | Good to excellent yields; DES acts as a dual solvent-catalyst and is recyclable. researchgate.net |

| Ethyltriphenylphosphonium bromide : Protocatechuic acid | 1,2,4,5-Tetrasubstituted Imidazoles | Four-component condensation | Achieved high yields with very short reaction times. rsc.org |

These studies collectively underscore the potential of DESs to create more efficient and environmentally responsible synthetic routes for a wide range of imidazole-containing compounds. The ability to tune the physicochemical properties of DESs by varying their components offers further opportunities to optimize reaction conditions for specific imidazole syntheses. researchgate.netrsc.org

Reactivity Profiles and Chemical Transformations of 2 Amino 1 Methyl 1h Imidazole 5 Carboxylic Acid

Chemical Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position is a versatile functional handle, enabling a range of transformations common to this class of organic acids.

The conversion of the carboxylic acid to its corresponding ester can be achieved through several established synthetic routes. The choice of method often depends on the desired scale, substrate tolerance, and reaction conditions.

Acid-Catalyzed Esterification (Fischer-Speier Esterification): This classical method involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and water is typically removed to drive it toward the ester product. Given the presence of the basic amino and imidazole (B134444) nitrogen atoms, this method would require a sufficient amount of acid catalyst to protonate these sites before catalyzing the esterification.

Reagent-Mediated Esterification: To avoid the harsh conditions of strong acids, various reagents can be employed. Imidazole carbamates, for instance, serve as chemoselective esterification agents that can convert carboxylic acids to esters in high yields under milder conditions. organic-chemistry.org Another common method involves the use of trimethylchlorosilane (TMSCl) in an alcohol solvent, which generates anhydrous HCl in situ to promote the reaction.

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Fischer-Speier | Alcohol (e.g., MeOH), H₂SO₄ (cat.) | Reflux | Equilibrium-driven; requires water removal. |

| Thionyl Chloride | 1. SOCl₂, 2. Alcohol | 0 °C to reflux | Proceeds via an acyl chloride intermediate. |

| Carbamate-based | Methyl imidazole carbamate | Elevated temperature in polar solvents (e.g., MeCN) | Offers high chemoselectivity. enamine.net |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a key transformation in organic synthesis. For heteroaromatic carboxylic acids like 2-amino-1-methyl-1H-imidazole-5-carboxylic acid, this reaction is generally not spontaneous and requires specific conditions. Unlike β-keto acids, which undergo facile thermal decarboxylation through a cyclic transition state, simple heteroaromatic acids require significant energy input or catalysis.

The stability of the resulting carbanion intermediate after CO₂ loss is a critical factor. The electron-rich nature of the 2-aminoimidazole ring would destabilize a negative charge at the C5 position, making direct thermal decarboxylation difficult. However, certain pyrrole-2-carboxylic acids, which are also electron-rich heterocycles, are known to be prone to decarboxylation, suggesting that lability can be substrate-dependent. nih.gov Catalytic methods, often employing copper salts at high temperatures, are typically used to facilitate the decarboxylation of aromatic and heteroaromatic carboxylic acids.

The formation of an amide bond by coupling the carboxylic acid with an amine is one of the most fundamental reactions in medicinal chemistry. hepatochem.com Direct condensation is inefficient due to an acid-base reaction forming an unreactive carboxylate-ammonium salt. Therefore, the carboxylic acid must first be activated.

A widely used method employs a combination of a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and an additive like 1-hydroxybenzotriazole (B26582) (HOBt). The mechanism involves the following steps:

The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.

This intermediate is prone to racemization and side reactions. HOBt intercepts it to form an activated HOBt-ester.

The amine then reacts with the activated ester in a nucleophilic acyl substitution to form the desired amide bond, regenerating HOBt. The urea (B33335) byproduct is formed from the spent carbodiimide.

This method is highly efficient and minimizes side reactions, making it suitable for complex molecules, including analogues of pyrrole-2-aminoimidazole marine alkaloids. nih.gov

| Activating Agent | Additive | Common Base | Key Features |

|---|---|---|---|

| EDC (Water-soluble) | HOBt, HOAt | DIPEA, NMM | Byproduct is water-soluble, simplifying purification. |

| DCC | HOBt | DIPEA | Forms insoluble DCU byproduct, removed by filtration. |

| HBTU | None (built-in) | DIPEA, NMM | Forms a highly reactive HOBt-ester directly. |

| HATU | None (built-in) | DIPEA, Collidine | Highly efficient, reduced racemization. |

The carboxylic acid can be reduced to the corresponding primary alcohol, (2-amino-1-methyl-1H-imidazol-5-yl)methanol. This transformation requires potent reducing agents, as carboxylic acids are among the most difficult carbonyl-containing functional groups to reduce.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols. libretexts.org The reaction proceeds via a complex aluminum alkoxide intermediate, which is hydrolyzed during aqueous workup to liberate the alcohol. An aldehyde is formed as a transient intermediate but is immediately reduced further and cannot be isolated. libretexts.org

Borane Reagents: Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for this transformation. It offers higher selectivity than LiAlH₄ for carboxylic acids in the presence of some other functional groups.

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own but can be used if the acid is first converted to a more reactive intermediate, such as a mixed anhydride (B1165640) or an activated ester.

Reactivity of the Imidazole Ring and its Substituents

The reactivity of the imidazole ring itself is heavily influenced by its substituents. The ring is aromatic and possesses two nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N3), making it an electron-rich heterocycle.

Electrophilic Aromatic Substitution (EAS): The outcome of EAS on the 2-amino-1-methyl-1H-imidazole-5-carboxylic acid ring is governed by the directing effects of its three substituents.

-NH₂ (at C2): The amino group is a very strong activating group and is ortho, para-directing. In the imidazole ring, this directs electrophiles to the C5 and C4 positions.

-CH₃ (at N1): The N-methyl group is a weakly activating group.

-COOH (at C5): The carboxylic acid group is a deactivating group and is meta-directing, which in this case would direct incoming electrophiles to the C2 and C4 positions.

Considering these combined effects, the C4 position is the most likely site for electrophilic attack. It is strongly activated by the adjacent amino group (an ortho-like position) and is not deactivated by the carboxylic acid (also an ortho-like position, not meta). However, electrophilic substitution on imidazole rings can be challenging and may require carefully controlled conditions to avoid side reactions or reaction at the basic N3 nitrogen. chemistry-online.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution directly on the carbons of an electron-rich ring like imidazole is generally very difficult. chemistry-online.com Such reactions typically require the presence of a good leaving group (e.g., a halogen) and/or strong electron-withdrawing groups (e.g., a nitro group) to activate the ring toward nucleophilic attack. Since 2-amino-1-methyl-1H-imidazole-5-carboxylic acid lacks these features, it is not expected to undergo SNAr reactions under standard conditions. rsc.org

Chemical Transformations Involving the Amino Group

The 2-amino group of 2-amino-1-methyl-1H-imidazole-5-carboxylic acid is a primary aromatic amine and, as such, is expected to undergo a range of classical chemical transformations. These reactions allow for the conversion of the amino group into various other functionalities, significantly expanding the synthetic utility of the parent molecule. Key transformations include diazotization followed by Sandmeyer-type reactions and coupling reactions to form azo dyes.

Diazotization and Subsequent Displacement Reactions:

The primary amino group can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). The resulting 1-methyl-5-carboxy-1H-imidazol-2-yl diazonium salt is a versatile intermediate. Although potentially unstable, it can be immediately used in a variety of subsequent displacement reactions.

The Sandmeyer reaction provides a pathway to replace the diazonium group with a range of nucleophiles, most commonly halides and pseudohalides, using copper(I) salts as catalysts. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for introducing substituents onto the imidazole ring that are not easily accessible through direct substitution methods. nih.gov For instance, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide would be expected to yield the corresponding 2-chloro, 2-bromo, or 2-cyano derivatives. A Sandmeyer-type reaction can also be employed for hydroxylation, typically using a copper(I) oxide catalyst in the presence of excess copper(II) nitrate (B79036). wikipedia.org

Azo Coupling:

Aryl diazonium salts are electrophilic and can react with electron-rich aromatic compounds (coupling components), such as phenols and anilines, in a reaction known as azo coupling. nih.govunb.ca This reaction is the basis for the synthesis of a vast array of azo dyes. The diazonium salt derived from 2-amino-1-methyl-1H-imidazole-5-carboxylic acid is expected to react with suitable coupling partners to form highly colored azo compounds. The specific color of the resulting dye is dependent on the extended conjugation of the system and the nature of the substituents on both the imidazole and the coupling component. nih.gov

The following table summarizes the expected outcomes of these transformations on the 2-amino group:

| Reagent(s) | Expected Product | Reaction Type |

| 1. NaNO₂, HCl (0-5 °C) 2. CuCl | 2-chloro-1-methyl-1H-imidazole-5-carboxylic acid | Diazotization / Sandmeyer Reaction |

| 1. NaNO₂, HBr (0-5 °C) 2. CuBr | 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid | Diazotization / Sandmeyer Reaction |

| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN | 2-cyano-1-methyl-1H-imidazole-5-carboxylic acid | Diazotization / Sandmeyer Reaction |

| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. Cu₂O, Cu(NO₃)₂, H₂O | 2-hydroxy-1-methyl-1H-imidazole-5-carboxylic acid | Diazotization / Sandmeyer-type Reaction |

| 1. NaNO₂, HCl (0-5 °C) 2. Phenol, NaOH | 2-((4-hydroxyphenyl)diazenyl)-1-methyl-1H-imidazole-5-carboxylic acid | Diazotization / Azo Coupling |

| 1. NaNO₂, HCl (0-5 °C) 2. Aniline | 2-((4-aminophenyl)diazenyl)-1-methyl-1H-imidazole-5-carboxylic acid | Diazotization / Azo Coupling |

Reacylation Reactions of Amino-Substituted Benzimidazoles

The acylation of the 2-amino group in imidazole and related benzimidazole (B57391) systems is a common transformation. Typically, this involves reacting the amino-substituted heterocycle with an acylating agent such as an acid chloride or anhydride in the presence of a base. The resulting amide can, under certain conditions, undergo further reaction, including reacylation.

Drawing an analogy from studies on benzimidazole derivatives, such as methylbenzimidazol-2-ylcarbamate, it is plausible that the 2-amino group of 2-amino-1-methyl-1H-imidazole-5-carboxylic acid can be readily acylated. ekb.eg For instance, reaction with acetic anhydride would yield 2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid.

Reacylation, or transamidation, involves the replacement of one acyl group with another. In the context of 2-acylamino-substituted benzimidazoles, it has been demonstrated that heating the acylated compound with a different carboxylic acid can lead to an exchange of the acyl moiety. ekb.eg This process is proposed to proceed through a mechanism involving the initial protonation of the exocyclic amide nitrogen, followed by nucleophilic attack of the carboxylic acid, leading to a tetrahedral intermediate which then collapses to form the new acylated product and release the original acyl group. The efficiency of such reacylation reactions can be influenced by factors like the steric bulk of the reacting carboxylic acid and the reaction temperature. ekb.eg

This reactivity suggests that the 2-acylamino derivatives of 1-methyl-1H-imidazole-5-carboxylic acid could serve as platforms for introducing a variety of acyl groups through a reacylation strategy.

The table below outlines potential acylation and reacylation reactions based on the reactivity of analogous benzimidazole systems.

| Starting Material | Reagent(s) | Expected Product | Reaction Type |

| 2-amino-1-methyl-1H-imidazole-5-carboxylic acid | Acetic anhydride, Pyridine | 2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid | Acylation |

| 2-amino-1-methyl-1H-imidazole-5-carboxylic acid | Benzoyl chloride, NaOH(aq) | 2-(benzamido)-1-methyl-1H-imidazole-5-carboxylic acid | Acylation (Schotten-Baumann) |

| 2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid | Propionic acid, heat | 2-(propionamido)-1-methyl-1H-imidazole-5-carboxylic acid | Reacylation |

| 2-acetamido-1-methyl-1H-imidazole-5-carboxylic acid | Butyric acid, heat | 2-(butyramido)-1-methyl-1H-imidazole-5-carboxylic acid | Reacylation |

Advanced Spectroscopic and Chromatographic Characterization of 2 Amino 1 Methyl 1h Imidazole 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Proton (¹H) NMR Spectral Analysis and Interpretation

Specific, experimentally determined ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-amino-1-methyl-1H-imidazole-5-carboxylic acid, are not available in the reviewed literature.

Carbon (¹³C) NMR Spectral Analysis and Carbon Skeleton Assignment

Experimentally determined ¹³C NMR spectral data, which would provide the chemical shifts for each carbon atom in the 2-amino-1-methyl-1H-imidazole-5-carboxylic acid molecule, could not be located in the searched scientific databases and publications.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) Spectroscopy

Characteristic FT-IR absorption frequencies (cm⁻¹) corresponding to the vibrational modes of the functional groups (N-H, C-H, C=O, C=N, O-H) of 2-amino-1-methyl-1H-imidazole-5-carboxylic acid have not been documented in the available literature.

Dispersive Raman Spectroscopy

No published Raman spectra or specific Raman shift data for the vibrational modes of 2-amino-1-methyl-1H-imidazole-5-carboxylic acid were found during the extensive literature search.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

While the theoretical molecular weight can be calculated, specific experimental mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragmentation patterns from techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), are not available in the public domain for 2-amino-1-methyl-1H-imidazole-5-carboxylic acid.

Due to the lack of available data, data tables and detailed research findings for the specified compound cannot be generated at this time. To maintain scientific accuracy, no data from analogous compounds has been substituted.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and identifying impurities in pharmaceutical substances, including complex organic molecules like 2-amino-1-methyl-1H-imidazole-5-carboxylic acid. dphen1.comwho.int This method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent). For polar compounds such as amino acids and carboxylic acids, reversed-phase HPLC (RP-HPLC) is the most common approach. who.intnih.gov

In a typical RP-HPLC setup for analyzing 2-amino-1-methyl-1H-imidazole-5-carboxylic acid, a C18 column (a nonpolar stationary phase) would be employed. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govmdpi.com A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the separation of impurities with a wide range of polarities. dphen1.com Detection is commonly achieved using an ultraviolet-visible (UV-Vis) detector, as the imidazole (B134444) ring possesses a chromophore that absorbs UV light, or a mass spectrometry (MS) detector for higher sensitivity and structural elucidation of impurities. nih.govnih.gov

Purity assessment is generally performed by calculating the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram. Impurity profiling involves the identification and quantification of any other detected peaks, which could be residual starting materials, by-products from the synthesis, or degradation products. dphen1.comnih.gov The International Conference on Harmonisation (ICH) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances. dphen1.com

Table 1: Representative HPLC Method Parameters for Analysis

| Parameter | Value/Type |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 220 nm |

| Injection Volume | 10 µL |

Table 2: Example Purity and Impurity Profile Data from HPLC Analysis

| Peak ID | Retention Time (min) | Area (%) | Identification |

| 1 | 3.5 | 0.08 | Unknown Impurity |

| 2 | 4.8 | 99.80 | 2-amino-1-methyl-1H-imidazole-5-carboxylic acid |

| 3 | 7.2 | 0.12 | Process-related Impurity A |

Other Spectroscopic and Diffraction Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores—functional groups that absorb light in the UV-Vis range (approx. 200-800 nm). The imidazole ring in 2-amino-1-methyl-1H-imidazole-5-carboxylic acid contains a conjugated system of double bonds, making it UV-active. The absorption of UV light corresponds to the excitation of electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions).

For simple imidazole in an aqueous solution, a characteristic absorption peak is observed around 209 nm. mdpi.com Substituents on the imidazole ring can cause shifts in the absorption maximum (λmax). The presence of a methyl group, as seen in 4-methyl-imidazole, can cause a bathochromic (red) shift to 217 nm. mdpi.comresearchgate.net The amino group (-NH2) acts as an auxochrome, which can further shift the λmax to longer wavelengths and increase the absorption intensity. The carboxylic acid group (-COOH) also acts as a chromophore. Therefore, the UV-Vis spectrum of 2-amino-1-methyl-1H-imidazole-5-carboxylic acid is expected to show characteristic absorption maxima influenced by all of its constituent parts.

Table 3: UV Absorption Maxima for Related Imidazole Compounds

| Compound | λmax (nm) | Solvent |

| Imidazole | ~209 | Water |

| 4-Methyl-imidazole | ~217 | Water |

| Imidazole-2-carboxaldehyde | ~280 | Not Specified |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for routine analysis. PXRD provides a characteristic "fingerprint" of a specific crystalline solid, which is useful for identifying crystalline phases, assessing sample crystallinity, and detecting polymorphism (the existence of multiple crystal forms). While not providing the atomic-level detail of single-crystal XRD, it is crucial for quality control in manufacturing processes. The ability of XRD to determine the chirality of amino acids has also been explored. nasa.gov

Table 4: Illustrative Crystallographic Data Obtainable from Single-Crystal XRD

| Parameter | Example Value (based on a related benzimidazole) nih.gov |

| Chemical Formula | C16H16N4O3 |

| Formula Weight | 328.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a = 7.9 Å, b = 15.1 Å, c = 13.4 Å |

| Volume | 1570 ų |

| Density (calculated) | 1.390 g/cm³ |

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to visualize the surface morphology of solid materials. In the context of 2-amino-1-methyl-1H-imidazole-5-carboxylic acid, SEM analysis of the crystalline powder provides detailed information about the size, shape (habit), and surface texture of the particles. researchgate.net

The technique involves scanning the sample with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. The resulting images have a characteristic three-dimensional appearance and high depth of field. This morphological information is critical as physical properties such as flowability, dissolution rate, and handling characteristics of a powder are highly dependent on its particle size and shape. For instance, SEM could reveal whether the compound crystallizes as fine needles, regular prisms, or amorphous aggregates.

Table 5: Morphological Characteristics Determinable by SEM

| Parameter | Description |

| Particle Shape/Habit | Describes the geometric form of the crystals (e.g., needles, plates, cubes). |

| Particle Size | Provides the dimensions of individual particles. |

| Size Distribution | Characterizes the range and frequency of particle sizes in the sample. |

| Surface Topography | Reveals surface features such as smoothness, roughness, edges, and defects. |

| Degree of Agglomeration | Shows the extent to which individual particles are clustered together. |

Computational and Theoretical Investigations of 2 Amino 1 Methyl 1h Imidazole 5 Carboxylic Acid

Density Functional Theory (DFT) Studies for Electronic and Molecular Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to predict a wide range of molecular properties by calculating the electron density of a system. For imidazole (B134444) derivatives, DFT has been successfully used to investigate optimized geometries, vibrational spectra, and electronic characteristics. dergipark.org.trdergipark.org.tr

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This process, known as geometric optimization, involves finding the coordinates of the atoms that correspond to the lowest energy state on the potential energy surface. dergipark.org.tr For 2-amino-1-methyl-1H-imidazole-5-carboxylic acid, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial, especially due to the rotatable bonds associated with the carboxylic acid and methyl groups. Different spatial arrangements (conformers) can have different energy levels, and identifying the global minimum energy conformer is essential for accurately predicting other properties. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to explore the conformational landscape and identify the most stable isomer. mdpi.com

Table 1: Representative Data from Geometric Optimization of an Imidazole Derivative (Illustrative) This table illustrates the type of data obtained from a DFT geometry optimization. Specific values for 2-amino-1-methyl-1H-imidazole-5-carboxylic acid would require a dedicated computational study.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | C4=C5 | ~1.37 Å |

| Bond Angle | C2-N3-C4 | ~108° |

| Dihedral Angle | C2-N1-C(Methyl)-H | Variable |

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. mdpi.com The theoretical spectrum helps in the assignment of experimental spectral bands to specific vibrational modes, such as C-H stretching, N-H bending, or C=O stretching of the carboxylic acid group. mdpi.comresearchgate.net Calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electron conductivity. irjweb.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. irjweb.com DFT calculations provide the energies of these orbitals and allow for the visualization of their electron density distributions, indicating which parts of the molecule are involved in electron donation and acceptance. researchgate.net From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to further quantify the molecule's reactivity. irjweb.com

Table 2: Key Electronic Properties Derived from HOMO-LUMO Analysis (Illustrative) This table shows typical parameters calculated from frontier molecular orbital energies. Specific values for 2-amino-1-methyl-1H-imidazole-5-carboxylic acid would require a dedicated computational study.

| Property | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.0 to -7.0 |

| LUMO Energy | ELUMO | - | -1.0 to -2.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and is used to identify regions that are rich or poor in electrons. MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.gov

Typically, red or yellow colors indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen and nitrogen. Blue colors represent regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net For 2-amino-1-methyl-1H-imidazole-5-carboxylic acid, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the imidazole ring, while positive potential would be concentrated around the hydrogen atoms of the amino and carboxylic acid groups. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. acadpubl.eu

The key output of an NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy from delocalization interactions between a filled "donor" NBO and an empty "acceptor" NBO. acadpubl.euresearchgate.net These interactions, often described as hyperconjugation, are crucial for understanding molecular stability and structure. For the target molecule, NBO analysis could reveal the extent of electron delocalization from the nitrogen lone pairs into the imidazole ring's antibonding orbitals or the interactions between the imidazole ring and the carboxylic acid substituent. acadpubl.eu

Coordination Chemistry and Metal Organic Frameworks Involving Imidazole Carboxylates

Design and Synthesis of Imidazole (B134444) Carboxylic Acid-Based Ligands

The design and synthesis of imidazole carboxylic acid-based ligands are foundational to the development of novel coordination polymers. rsc.org The parent imidazole nucleus, a five-membered aromatic ring with two nitrogen atoms, can be derivatized at the 1-, 2-, or 4-positions to introduce carboxylic acid functionalities or other groups that modify the ligand's properties. rsc.org The strategic placement of these functional groups is a key aspect of ligand design, influencing the resulting coordination polymer's topology and properties. mdpi.commdpi.com

A variety of synthetic strategies are employed to create these multifunctional ligands. These methods often involve multi-step organic synthesis. For example, rigid ligands like 1,4-di(1H-imidazol-4-yl)benzene and multi-carboxylate ligands such as adipic acid or 4,4'-oxybis(benzoic acid) are synthesized and then used in reactions with metal salts to form coordination polymers. rsc.org The selection of N-donor ligands, like imidazole derivatives, and polycarboxylates is crucial as their different coordination preferences, stemming from the distinct electronic configurations of nitrogen and oxygen atoms, allow for the construction of diverse and complex structures. researchgate.net

Furthermore, the combination of imidazole-containing ligands with other auxiliary ligands, such as 1,10-phenanthroline (B135089) or bipyridine derivatives, under hydrothermal conditions has proven to be a successful strategy for synthesizing new metal-organic complexes with varied dimensionalities, from discrete units to two-dimensional layers. globethesis.com The flexibility and modifiable backbones of both N-donor and polycarboxylate ligands make them highly valuable in the assembly of MOFs. mdpi.com

Coordination Modes of Carboxylate and Imidazole Nitrogen Donor Sites with Metal Ions

The versatility of imidazole carboxylate ligands in coordination chemistry stems from the multiple potential donor sites: the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group(s). researchgate.net The imine nitrogen of the imidazole ring is basic and acts as a pure sigma-donor, readily binding to metal ions. wikipedia.org The carboxylate group, upon deprotonation, offers a rich variety of coordination modes.

These ligands can coordinate to metal centers in several ways:

Monodentate: The ligand binds to a single metal center through either a nitrogen atom of the imidazole ring or an oxygen atom of the carboxylate group.

Bidentate: The ligand can chelate a single metal ion using both a nitrogen and an oxygen atom, forming a stable ring structure. Alternatively, it can bridge two different metal centers.

Bridging: This is a common mode in the formation of coordination polymers, where the ligand links two or more metal centers. This can occur through the imidazole ring, the carboxylate group, or both simultaneously, leading to the formation of extended one-, two-, or three-dimensional networks. mdpi.com

The specific coordination mode adopted depends on several factors, including the type of metal ion, the solvent system, the reaction temperature, and the pH. mdpi.com For instance, in some complexes, the carboxyl group may coordinate in a µ1-η1:η0-monodentate fashion while also chelating with an adjacent nitrogen atom. mdpi.com This flexibility in coordination allows for the construction of a wide array of structural motifs. mdpi.com

| Ligand Component | Potential Donor Atoms | Common Coordination Modes |

| Imidazole Ring | Imine Nitrogen | Monodentate, Bridging |

| Carboxylate Group | Oxygen Atoms | Monodentate, Bidentate (Chelating, Bridging), Polydentate |

Formation of Transition and Main Group Metal Complexes

Imidazole carboxylate ligands have been successfully used to form stable complexes with a wide range of metal ions, including both transition metals and main group metals. rsc.orgglobethesis.com The choice of the metal ion is a critical factor that influences the coordination geometry, dimensionality, and ultimately, the properties of the resulting complex. mdpi.com

Transition Metal Complexes: A plethora of coordination polymers have been synthesized using transition metals such as copper(II), cobalt(II), nickel(II), zinc(II), cadmium(II), and manganese(II). rsc.orgmdpi.comrdd.edu.iq For example, reactions involving 1,4-di(1H-imidazol-4-yl)benzene and various multi-carboxylic acids with Ni(II), Co(II), Cd(II), and Mn(II) salts have yielded new metal-organic coordination polymers with diverse and entangled structures. rsc.org Transition metal complexes often exhibit interesting magnetic, luminescent, and catalytic properties. mdpi.comnih.gov The coordination geometry around the transition metal center can vary significantly, from square-planar and tetrahedral to octahedral, depending on the ligand and reaction conditions. mdpi.comnih.gov

Main Group Metal Complexes: While less common than transition metals, main group metals have also been incorporated into coordination polymers with imidazole carboxylate ligands. For instance, lead(II) complexes have been synthesized using dipyrido[3,2-d:2′,3′-f]quinoxaline (a phenanthroline derivative) and various polycarboxylic acids as ligands. globethesis.com The larger ionic radii and different coordination preferences of main group metals can lead to unique structural architectures that are not accessible with transition metals.

Construction of Coordination Polymers and Supramolecular Architectures

The ability of imidazole carboxylate ligands to bridge metal centers is fundamental to the construction of coordination polymers, which are extended networks of metal ions linked by organic ligands. mdpi.com These can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. mdpi.comnih.gov

For example, the reaction of Cd(II) and Ni(II) salts with 2-(1H-imidazol-4-yl)benzoic acid and 3-(1H-imidazol-4-yl)benzoic acid, respectively, resulted in the formation of 2D layer structures. mdpi.com The specific topology of these networks, such as (4,4) sql or 6³-hcb nets, is dictated by the geometry of the ligand and the coordination environment of the metal ion. mdpi.com In some cases, these 2D layers can further interact through weaker forces to form more complex architectures. For instance, π-π stacking interactions between imidazole rings of adjacent layers can lead to the formation of a 3D supramolecular framework. mdpi.com

| Structural Dimension | Formation Mechanism | Key Interactions |

| 1D Chains | Bridging ligands connecting metal ions in a linear fashion. | Coordination Bonds |

| 2D Layers | 1D chains linked together in a planar arrangement. | Coordination Bonds |

| 3D Frameworks | Interlinking of 2D layers or direct 3D polymerization. | Coordination Bonds, Hydrogen Bonds, π-π Stacking |

In-Situ Ligand Synthesis Strategies in Coordination Chemistry

An emerging and powerful strategy in the construction of coordination polymers is the in-situ synthesis of ligands. In this approach, the ligand is formed under the same conditions as the coordination polymer, often from simpler starting materials. This method can lead to the formation of novel ligands and, consequently, unique metal-organic frameworks that might be difficult to obtain through conventional methods.

In the context of imidazole-based systems, in-situ reactions have been used to generate new ligands within the reaction vessel. For example, an imidazolate-4-amide-5-imidate ligand was synthesized in-situ, leading to the formation of a microporous zinc-organic framework. nih.gov Similarly, N,N'-disubstituted imidazolium (B1220033) carboxylates, which can be generated in-situ, have been shown to be effective transfer agents for N-heterocyclic carbene (NHC) groups to various transition metals. acs.org This process involves the nucleophilic attack of the NHC on CO2, which is generated in the reaction mixture.

These in-situ strategies can be influenced by various factors, such as the metal salt, the solvent, and the temperature, which can direct the reaction towards the formation of a specific ligand and subsequent coordination structure. The use of reducing agents like thiourea (B124793) or Sn(II) can also facilitate in-situ reactions, for instance, in the synthesis of technetium-imidazole complexes where the oxidation state of the metal and the formation of the final complex are controlled within the reaction. mdpi.com This approach opens up new avenues for discovering novel materials with potentially unique properties.

Mechanistic Research in Biological Contexts of Imidazole Carboxylic Acid Derivatives

Imidazole (B134444) Carboxylic Acids as Bioisosteres and Scaffolds for Biological Investigations

In drug design, the strategic replacement of one functional group with another that has similar physical or chemical properties, a concept known as bioisosterism, is a powerful tool for optimizing lead compounds. researchgate.net The carboxylic acid group, while often crucial for target binding, can present challenges related to pharmacokinetics, such as poor membrane permeability and metabolic instability. researchgate.netdrughunter.com Imidazole carboxylic acids and other heterocyclic acids are frequently explored as bioisosteres to address these limitations while preserving or enhancing biological activity. researchgate.netacs.org

The 1H-tetrazole ring, for instance, is a widely recognized non-classical bioisostere of the carboxylic acid group, exhibiting comparable acidity (pKa) and spatial orientation. drughunter.com This substitution is famously employed in the angiotensin II receptor antagonist losartan, where the tetrazole ring enhances potency and improves oral bioavailability compared to its carboxylic acid precursor. drughunter.com Other heterocyclic structures, such as 3-hydroxyisoxazole, also serve as effective carboxylic acid mimics. nih.gov The imidazole ring itself, with its ionizable nature and capacity for hydrogen bonding, can be considered in bioisosteric replacement strategies to modulate a compound's physicochemical profile. biomedpharmajournal.orgsemanticscholar.org

Beyond their role as bioisosteres, imidazole derivatives serve as foundational scaffolds for constructing libraries of diverse compounds for high-throughput screening. nih.govnih.gov The imidazole-4,5-dicarboxylic acid scaffold, for example, can be readily derivatized to create compounds that mimic substituted purines, which are key structures in cellular signaling. nih.gov This approach allows researchers to systematically explore the structure-activity relationships of a compound series, leading to the identification of potent and selective modulators of biological targets. nih.govnih.gov The inherent properties of the imidazole core, such as its ability to engage in multiple types of molecular interactions, make it an attractive starting point for developing novel therapeutic agents. nih.gov

Research on Molecular Interactions with Biological Macromolecules (e.g., Proteins, Enzymes, Receptors)

The biological activity of imidazole-containing compounds stems from their ability to interact with a wide range of macromolecules. nih.gov The electron-rich nature of the imidazole ring, combined with its two nitrogen atoms, facilitates a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and pi-pi stacking. biomedpharmajournal.orgnih.gov These interactions are fundamental to the binding affinity and specificity of a molecule for its biological target. nih.gov

The imidazole nucleus is a key component of the amino acid histidine, which plays a critical role in the catalytic function of many enzymes. semanticscholar.org This natural precedent highlights the inherent capacity of the imidazole ring to participate in biological recognition processes. In drug molecules, the imidazole scaffold can bind to enzymes, proteins, and receptors, modulating their function. nih.govnih.gov For example, the design of inhibitors often incorporates an imidazole moiety to mimic the binding of a natural substrate or to interact with key residues in the active site of an enzyme. nih.gov

Table 1: Physicochemical Properties of Carboxylic Acid and a Common Bioisostere

| Functional Group | Typical pKa Range | General Lipophilicity | Key Interaction Feature |

|---|---|---|---|

| Carboxylic Acid | 4-5 | Low | Anionic, Hydrogen Bond Donor/Acceptor |

| 1H-Tetrazole | 4.5-4.9 | Higher than COOH | Anionic, Hydrogen Bond Acceptor |

Imidazole derivatives have been extensively investigated as enzyme inhibitors. nih.govnih.gov Their mechanism of action often involves binding to the enzyme's active site, thereby preventing the natural substrate from binding and being converted to product. This inhibition can be competitive, non-competitive, or uncompetitive, depending on the specific interactions between the inhibitor and the enzyme.

A notable example involves the inhibition of insulin-degrading enzyme (IDE), a zinc metalloprotease implicated in Alzheimer's disease. nih.gov Structure-activity relationship studies on a series of imidazole-derived compounds revealed that the carboxylic acid and imidazole groups were critical for activity. nih.gov These compounds were found to be dual-binding inhibitors, interacting with both an exosite and the catalytic site of IDE. nih.gov Similarly, certain imidazole-containing compounds have been developed as inhibitors of casein kinase 1δ (CK1δ), a key regulator of circadian rhythms. nih.gov X-ray crystallography of an inhibitor bound to CK1δ demonstrated that it acts as an ATP-competitive inhibitor, occupying the same binding site as the enzyme's natural substrate, ATP. nih.gov

In addition to inhibiting enzymes, imidazole derivatives can act as ligands for various receptors, including G protein-coupled receptors (GPCRs). nih.gov The binding of a ligand to a receptor can either activate it (agonist activity) or block its activation by an endogenous ligand (antagonist activity).

The hydroxycarboxylic acid (HCA) receptors are a family of GPCRs that are activated by endogenous hydroxy-carboxylic acid metabolites. doi.org Structural studies of HCA receptors have revealed that a conserved arginine residue in the ligand-binding pocket forms a crucial salt bridge with the carboxyl group of the agonist, which is essential for receptor activation. nih.gov This highlights the critical role of the carboxylic acid moiety in receptor recognition and signaling. Synthetic ligands for these receptors often incorporate a carboxylic acid or a bioisostere to mimic this key interaction. nih.govdoi.org The design of novel receptor modulators frequently utilizes scaffolds like imidazole to correctly position the necessary pharmacophoric groups, such as the carboxylic acid, for optimal interaction with the receptor's binding site.

Role of Imidazole Scaffolds in Biosynthetic Pathways and Natural Products Research

The imidazole scaffold is a recurring motif in a variety of natural products. biomedpharmajournal.orgsemanticscholar.orgresearchgate.net Its biosynthesis is often linked to fundamental metabolic pathways. The most prominent example is the amino acid histidine, which is an essential building block of proteins and a precursor to histamine (B1213489) and other signaling molecules. biomedpharmajournal.orgsemanticscholar.org The imidazole ring is also a core component of purines (adenine and guanine), the building blocks of DNA and RNA, demonstrating its central role in biological systems. semanticscholar.org

In the context of secondary metabolism, the imidazole ring is found in various alkaloids and other natural products with diverse biological activities. biomedpharmajournal.orgsemanticscholar.org The prodrug temozolomide, used in cancer therapy, is an imidazotetrazine derivative. acs.org Upon physiological degradation, it forms a methyldiazonium ion that methylates DNA, but it also releases 5-amino-1H-imidazole-4-carboxamide (AIC), a testament to the stability and prevalence of this core structure in biological transformations. acs.org Research into natural products containing the imidazole scaffold continues to provide inspiration for the development of new therapeutic agents.

Utilization as Building Blocks in Peptide Synthesis Methodologies

Peptide synthesis involves the stepwise coupling of amino acids to form a polypeptide chain. wikipedia.org This process requires the use of protecting groups to prevent unwanted side reactions. wikipedia.orgmasterorganicchemistry.com While the 20 proteinogenic amino acids are the most common building blocks, the incorporation of non-standard or unnatural amino acids is a widely used strategy to create peptides with enhanced stability, novel conformations, or unique biological activities. nih.gov

Imidazole-containing amino acids, such as histidine, are routinely used in peptide synthesis. Furthermore, synthetic amino acids based on an imidazole carboxylic acid core can be incorporated into peptide chains. nih.govtandfonline.com For example, 5-amino-1-methyl-1H- biomedpharmajournal.orgsemanticscholar.orgnih.govtriazole-3-carboxylic acid has been successfully used as a segment for peptide synthesis. tandfonline.com Similarly, imidazole-4,5-dicarboxylic acid has been employed as a scaffold to create peptide-like macrocycles, which are conformationally constrained structures designed to mimic the bioactive conformations of natural peptides. nih.gov The use of building blocks like 2-amino-1-methyl-1H-imidazole-5-carboxylic acid in peptide synthesis allows for the creation of novel peptidomimetics with potentially enhanced therapeutic properties.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes for Imidazole (B134444) Carboxylic Acids

The synthesis of substituted imidazoles is a mature field, yet the demand for more efficient, environmentally friendly, and diverse synthetic methodologies continues to grow. rsc.orgrsc.org Future research is focused on developing novel and sustainable routes that offer high yields, regiocontrol, and functional group tolerance, particularly for complex imidazole carboxylic acids.

Key areas of development include:

Multicomponent Reactions (MCRs): One-pot synthesis strategies, such as the van Leusen Imidazole Synthesis, are being refined to produce highly substituted imidazoles. mdpi.com Future work aims to expand the scope of MCRs to incorporate a wider variety of starting materials, enabling the creation of diverse libraries of imidazole carboxylic acids with minimal purification steps. organic-chemistry.org For instance, a one-pot, four-component synthesis using microwave irradiation has been shown to significantly increase reaction rates and yields for polysubstituted imidazoles. nih.gov

Green Chemistry Approaches: Emphasis is being placed on sustainable methods, such as using water as a solvent, employing biodegradable catalysts like chitosan, or conducting reactions under solvent-free conditions. ijsrch.com Microwave-assisted synthesis is another green technique that reduces reaction times from hours to minutes, leading to higher efficiency and lower energy consumption. nih.govresearchgate.net

Novel Catalytic Systems: The exploration of new catalysts is a major frontier. This includes the use of inexpensive and non-toxic metal catalysts, such as those based on iron or copper, as well as organocatalysts and heterogeneous catalysts that can be easily recovered and reused. rsc.orgorganic-chemistry.org For example, imidazole itself can act as a catalyst for the direct synthesis of amides from carboxylic acids, a reaction class relevant to the derivatization of the target molecule. rsc.orgrsc.orgnih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. Applying this technology to the synthesis of imidazole carboxylic acids could enable more efficient and reproducible production, which is crucial for industrial applications.

| Synthetic Strategy | Key Features | Potential Advantages |

| Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more reactants. | High atom economy, reduced waste, rapid library generation. organic-chemistry.orgnih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Drastically reduced reaction times, improved yields, energy efficiency. nih.gov |

| Novel Catalysis | Employing heterogeneous, organo-, or earth-abundant metal catalysts. | Catalyst recyclability, lower cost, reduced toxicity. rsc.orgorganic-chemistry.org |

| Solvent-Free Reactions | Reactions conducted without a solvent medium. | Reduced environmental impact, simplified workup. organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization Techniques for Complex Derivatives

As increasingly complex derivatives of 2-amino-1-methyl-1H-imidazole-5-carboxylic acid are synthesized, advanced analytical techniques are required for their unambiguous characterization. While standard methods like NMR (¹H, ¹³C), FT-IR, and mass spectrometry remain fundamental, future research will leverage more sophisticated techniques to probe the subtle structural and electronic features of these molecules. jchemrev.comuokerbala.edu.iqacs.org

Future directions in characterization include:

Multi-dimensional NMR Spectroscopy: Techniques like HSQC, HMBC, and NOESY will be essential for elucidating the constitution and stereochemistry of complex derivatives, especially those with multiple chiral centers or those involved in host-guest interactions.

Single-Crystal X-ray Crystallography: This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. iucr.org It is crucial for validating computational models and understanding the packing motifs that can influence material properties.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) techniques can be used to probe fragmentation patterns, providing further structural insights into complex imidazole derivatives.

Vibrational Spectroscopy: Techniques such as Raman spectroscopy, in conjunction with FT-IR, can provide detailed information about molecular vibrations and are particularly useful for studying coordination to metal centers or hydrogen bonding interactions.

| Technique | Information Provided | Application for Imidazole Derivatives |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, packing. | Validating synthesis, understanding intermolecular forces. iucr.org |

| 2D NMR (e.g., HMBC, NOESY) | Connectivity between atoms, spatial proximity of nuclei. | Elucidating complex structures and stereochemistry. jchemrev.com |

| High-Resolution Mass Spec (HRMS) | Exact molecular formula. | Unambiguous confirmation of newly synthesized compounds. mdpi.com |

| FT-IR/Raman Spectroscopy | Functional groups, vibrational modes, bonding information. | Characterizing functional groups and studying metal-ligand bonds. acs.org |

Rational Design of Functional Imidazole Systems through Computational Approaches